molecular formula C9H16N2O3 B2731314 Ethyl 2-(4-formylpiperazin-1-yl)acetate CAS No. 294848-54-7

Ethyl 2-(4-formylpiperazin-1-yl)acetate

Cat. No. B2731314
CAS RN: 294848-54-7
M. Wt: 200.238
InChI Key: YXZIXMQQSKTPCA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formylpiperazin-1-yl)acetate is a chemical compound with a molecular weight of 262.35 . It is a liquid at ambient temperature . The exact description of Ethyl 2-(4-formylpiperazin-1-yl)acetate is not available in the search results.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-(4-formylpiperazin-1-yl)acetate is a compound of interest in the synthesis and structural analysis of various chemicals. For example, it has been involved in the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole derivatives, which exhibit antihistaminic and antimicrobial activities (Ozbey, Kuş, & Göker, 2001). These compounds are synthesized through a process that includes hydrogenation and purification steps, demonstrating the versatility of ethyl 2-(4-formylpiperazin-1-yl)acetate in medicinal chemistry.

Corrosion Inhibition

Ethyl 2-(4-formylpiperazin-1-yl)acetate derivatives, such as triazole derivatives, have been investigated as ecological corrosion inhibitors for mild steel in acidic conditions. These inhibitors show a high inhibition performance, with efficiencies reaching up to 95.3%, through adsorption onto the steel surface, demonstrating the potential of ethyl 2-(4-formylpiperazin-1-yl)acetate derivatives in industrial applications (Nahlé et al., 2021).

Enzymatic Studies

In another study, novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities. These compounds showed significant inhibition towards the enzymes, with one compound demonstrating almost two-fold higher inhibition compared to the standard, acarbose. This suggests potential applications in diabetes management (Babar et al., 2017).

Drug Synthesis Intermediates

Ethyl 1,4-benzodioxan-2-carboxylate, an intermediate compound for drug synthesis, was kinetically resolved to obtain its S-enantiomer using a simple lipase-catalyzed transesterification reaction. This process highlights the role of ethyl 2-(4-formylpiperazin-1-yl)acetate and its derivatives in the production of pharmacologically active compounds (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

properties

IUPAC Name

ethyl 2-(4-formylpiperazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-14-9(13)7-10-3-5-11(8-12)6-4-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZIXMQQSKTPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-formylpiperazin-1-yl)acetate

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